molecular formula C10H9NOS B12903617 1-(methylthio)isoquinolin-3(2H)-one CAS No. 54778-99-3

1-(methylthio)isoquinolin-3(2H)-one

Cat. No.: B12903617
CAS No.: 54778-99-3
M. Wt: 191.25 g/mol
InChI Key: NWIAOIPTTGZFMU-UHFFFAOYSA-N
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Description

1-(Methylthio)isoquinolin-3(2H)-one is a heterocyclic compound featuring an isoquinolinone core substituted with a methylthio (-SMe) group at the 1-position. Isoquinolinones are structurally related to isoquinoline alkaloids and are of significant interest in medicinal chemistry due to their bioactivity and synthetic versatility.

Properties

CAS No.

54778-99-3

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

1-methylsulfanyl-2H-isoquinolin-3-one

InChI

InChI=1S/C10H9NOS/c1-13-10-8-5-3-2-4-7(8)6-9(12)11-10/h2-6H,1H3,(H,11,12)

InChI Key

NWIAOIPTTGZFMU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C=CC=CC2=CC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methylthio)isoquinolin-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of benzocyclobutenols with isocyanates in the presence of a rhodium catalyst. This method provides isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another method includes the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .

Industrial Production Methods

Industrial production of 1-(methylthio)isoquinolin-3(2H)-one typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Methylthio)isoquinolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine-catalyzed oxidative conditions are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Isoquinoline-1,3,4-triones.

    Reduction: Isoquinolin-3-ol derivatives.

    Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

1-(Methylthio)isoquinolin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(methylthio)isoquinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of falcipain-2, it binds to the active site of the enzyme, preventing its catalytic activity . This inhibition disrupts the life cycle of Plasmodium falciparum, making it a potential antimalarial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and physicochemical distinctions between 1-(methylthio)isoquinolin-3(2H)-one and related isoquinolinone derivatives:

Table 1: Key Comparisons of Isoquinolinone Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/IR) Bioactivity/Synthetic Relevance Reference
1-(Methylthio)isoquinolin-3(2H)-one 1-SMe, 3(2H)-one 193.25 Not reported S-Me δ ~2.1–2.5 (¹H NMR); C-S stretch ~700 cm⁻¹ (IR) Potential leaving group for further derivatization
8,9-Dimethoxy-10b-methyl-pyrrolo[2,1-a]isoquinolin-3(2H)-one (SF24a) Fused pyrrolo ring, 8,9-OCH₃, 10b-CH₃ 261.30 53–54 δ 3.71/3.75 (OCH₃); ESI-HRMS m/z 262.1434 [M + H]+ Structural motif in bioactive alkaloids
Trolline (±)-Trolline 8,9-Dihydroxy, fused pyrrolo ring 247.25 Not reported Hydroxy groups: IR ~3300–3500 cm⁻¹ Bioactive alkaloid analog
2-Methoxy-4,7-dimethylisoquinolin-1(2H)-one (2g) 2-OCH₃, 4/7-CH₃ 204.24 68–70 δ 4.08 (OCH₃); HRMS m/z 204.1019 [M + H]+ Electron-rich for functionalization
6-Bromo-3-methylisoquinolin-1(2H)-one 6-Br, 3-CH₃ 240.10 Not reported Br substituent enhances electrophilicity Intermediate for cross-coupling

Structural and Electronic Differences

  • Substituent Effects: The methylthio group in 1-(methylthio)isoquinolin-3(2H)-one is a stronger electron-donor than methoxy (-OCH₃) but less polar than hydroxyl (-OH) groups in Trolline. This influences solubility and reactivity; for example, SMe may facilitate thio-Michael additions or oxidation to sulfoxides . Bromo and methyl substituents (e.g., 6-Bromo-3-methylisoquinolin-1(2H)-one) alter electrophilicity and steric bulk, enabling diverse reactivity (e.g., Suzuki coupling for bromo derivatives) .
  • Fused Ring Systems: Pyrrolo[2,1-a]isoquinolin-3(2H)-one derivatives (e.g., SF24a, Trolline) exhibit rigid, fused bicyclic structures that enhance binding to biological targets, as seen in alkaloid-inspired compounds . In contrast, 1-(methylthio)isoquinolin-3(2H)-one lacks such fusion, offering greater flexibility for synthetic modifications.

Physicochemical Properties

  • Melting Points : The methylthio derivative’s melting point is unreported, but analogs like 2g (68–70°C) and SF24a (53–54°C) suggest that substituent polarity and molecular symmetry critically influence this property .
  • Spectral Signatures : The methylthio group’s ¹H NMR signal (δ ~2.1–2.5) and IR C-S stretch (~700 cm⁻¹) distinguish it from methoxy (δ ~3.7–4.0) or hydroxyl (IR ~3300 cm⁻¹) analogs .

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